Downstream HCQ Analogue (INS-072) Built on 3,7-Dichloroquinolin-4-ol Scaffold Demonstrates 27.5-Fold Higher Anti-Inflammatory Potency vs. Parent HCQ
The candidate compound INS-072, synthesised using 3,7-dichloroquinolin-4-ol as the quinoline core, achieved an EC₅₀ of 6.9 × 10⁻⁹ M in a functional myeloperoxidase (MPO) activity assay, compared to an EC₅₀ of 1.9 × 10⁻⁷ M for the reference drug hydroxychloroquine (HCQ) measured under identical conditions [1]. This represents a 27.5-fold improvement in anti-inflammatory potency. The assay used peripheral blood mononuclear cell (PBMC) lysates from lupus patients, and target engagement was orthogonally validated by surface plasmon resonance (SPR), which confirmed that the improved potency arose from the 3-chloro modification engineered into the 3,7-dichloroquinolin-4-ol scaffold [1].
| Evidence Dimension | Anti-inflammatory potency (EC₅₀) in MPO functional assay |
|---|---|
| Target Compound Data | INS-072 EC₅₀ = 6.9 × 10⁻⁹ M |
| Comparator Or Baseline | Hydroxychloroquine (HCQ) EC₅₀ = 1.9 × 10⁻⁷ M |
| Quantified Difference | 27.5-fold lower EC₅₀ (i.e., 27.5× more potent) |
| Conditions | MPO activity assay using PBMC lysates from lupus patients; SPR validation on Biacore 3000 |
Why This Matters
This is the core potency claim that justifies selection of the 3,7-dichloroquinolin-4-ol-derived analogue over standard HCQ for lupus and inflammatory disease research programmes.
- [1] Inoviem Scientific. How to Identify Hydroxychloroquine's ON and OFF Targets to Design a More Potent Molecule with Enhanced Clinical Efficacy and Reduced Retinal Toxicity in Comparison to HCQ? https://www.inoviem.com/how-to-identify-hydroxychloroquines-on-and-off-targets/ (accessed 2026-05-06). View Source
